Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate
Overview
Description
Scientific Research Applications
Structural Characterization of Oxadiazolic Systems
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate, as a derivative of oxadiazole, has been studied for its structural properties, particularly in the context of its use as spacers in synthesizing potential non-peptide angiotensin receptor antagonists. These compounds, including similar oxadiazole derivatives, exhibit π–π interactions and C–H⋯O interactions, which are crucial for their potential biological activity and material properties (Meyer et al., 2003).
Corrosion Inhibition
Research into 1,3,4-oxadiazole derivatives, similar to Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on the metal surface, exhibiting both physisorption and chemisorption mechanisms, which are critical for their application in industrial settings to prevent material degradation (Ammal et al., 2018).
Photoluminescence and Mesomorphic Behavior
Photoluminescent Properties
Oxadiazole derivatives, including those similar to Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate, have been synthesized and characterized for their photoluminescent properties. These compounds, particularly when incorporated into mesogens, show promising photoluminescence, which could be utilized in the development of optoelectronic devices and materials (Han et al., 2010).
Mesomorphic Behavior
The same series of compounds has been investigated for their phase behaviors, revealing that certain derivatives exhibit cholesteric and nematic mesophases. This mesomorphic behavior, coupled with their photoluminescent properties, opens up possibilities for their application in liquid crystal displays and other advanced material technologies.
Chemical Sensing and Supramolecular Chemistry
Fluoride Chemosensors
Oxadiazole derivatives have been explored for their potential as chemosensors for fluoride ions, showing significant color changes upon fluoride binding. This property is particularly useful in the development of selective and sensitive chemical sensors for environmental and biological applications (Ma et al., 2013).
Supramolecular Structures
The ability of oxadiazole compounds to form hydrogen-bonded supramolecular structures has been documented, which is significant for the design of molecular recognition systems, supramolecular assemblies, and potentially for pharmaceutical applications (Portilla et al., 2007).
Safety And Hazards
“Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-10-13-11(17-14-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYJJCOGRSZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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